molecular formula C6H7IN2 B3098728 3-Cyclopropyl-4-iodo-2H-pyrazole CAS No. 1341758-26-6

3-Cyclopropyl-4-iodo-2H-pyrazole

Cat. No.: B3098728
CAS No.: 1341758-26-6
M. Wt: 234.04
InChI Key: VPRBOUPCQZBZAW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-iodo-2H-pyrazole is a heterocyclic compound with the molecular formula C6H7IN2 It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

3-Cyclopropyl-4-iodo-2H-pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been found to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell proliferation. Additionally, this compound interacts with proteins involved in signal transduction pathways, modulating their function and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . By inhibiting CDKs, the compound can induce cell cycle arrest, leading to reduced cell proliferation. Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in various cell lines . These effects are consistent with the compound’s role as a CDK inhibitor.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK activity and reduces cell proliferation without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its role as a CDK inhibitor . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This metabolism can affect the compound’s bioavailability and efficacy, influencing its therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . This distribution is crucial for its activity, as it ensures that the compound reaches its target enzymes and proteins.

Subcellular Localization

The subcellular localization of this compound is essential for its function . The compound is primarily localized in the cytoplasm, where it interacts with CDKs and other regulatory proteins . Additionally, this compound can be directed to specific organelles through targeting signals and post-translational modifications, further influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4-iodo-2H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions with broad substrate scope and excellent functional group tolerance . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation using bromine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrazole synthesis, such as multicomponent reactions and cycloadditions, can be adapted for large-scale production. These methods often employ catalysts and optimized reaction conditions to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-iodo-2H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while cycloaddition reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

3-Cyclopropyl-4-iodo-2H-pyrazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cyclopropyl-4-iodo-2H-pyrazole include other pyrazole derivatives, such as:

Uniqueness

This compound is unique due to the presence of both a cyclopropyl group and an iodine atom on the pyrazole ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-cyclopropyl-4-iodo-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRBOUPCQZBZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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